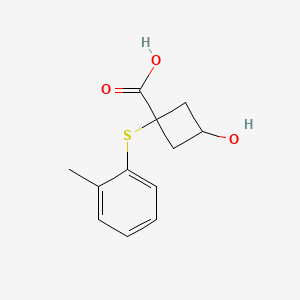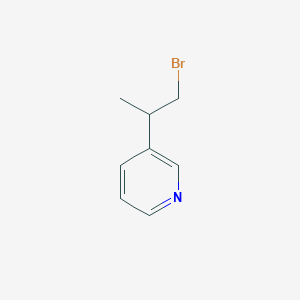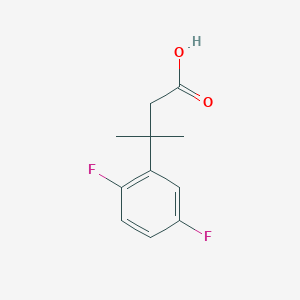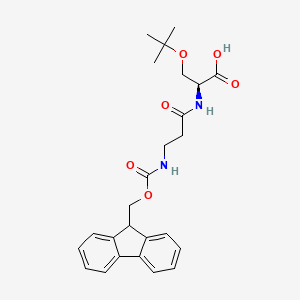
1-(4-Fluoro-2-(trifluoromethyl)phenyl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluoro-2-(trifluoromethyl)phenyl)cyclopropan-1-amine is an organic compound with the molecular formula C10H10F4N It is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with both fluoro and trifluoromethyl groups
Méthodes De Préparation
The synthesis of 1-(4-Fluoro-2-(trifluoromethyl)phenyl)cyclopropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-(trifluoromethyl)benzene and cyclopropanamine.
Reaction Conditions: The key step involves the formation of the cyclopropane ring, which can be achieved through a cyclopropanation reaction. This reaction often employs reagents such as diazomethane or diiodomethane in the presence of a catalyst like rhodium or copper.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
1-(4-Fluoro-2-(trifluoromethyl)phenyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The fluoro and trifluoromethyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.
Applications De Recherche Scientifique
1-(4-Fluoro-2-(trifluoromethyl)phenyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of materials with unique properties, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-Fluoro-2-(trifluoromethyl)phenyl)cyclopropan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in medicinal chemistry, it may modulate neurotransmitter pathways to exert its effects.
Comparaison Avec Des Composés Similaires
1-(4-Fluoro-2-(trifluoromethyl)phenyl)cyclopropan-1-amine can be compared with other similar compounds:
Similar Compounds: Examples include 1-(4-(trifluoromethyl)phenyl)cyclopropan-1-amine and 1-(4-(trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride.
Propriétés
Formule moléculaire |
C10H9F4N |
|---|---|
Poids moléculaire |
219.18 g/mol |
Nom IUPAC |
1-[4-fluoro-2-(trifluoromethyl)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H9F4N/c11-6-1-2-7(9(15)3-4-9)8(5-6)10(12,13)14/h1-2,5H,3-4,15H2 |
Clé InChI |
QJFAMCZYEOIPIH-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=C(C=C(C=C2)F)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine](/img/structure/B13538676.png)

![tert-butyl3-sulfamoyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13538680.png)









![1-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13538743.png)
![(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13538753.png)
